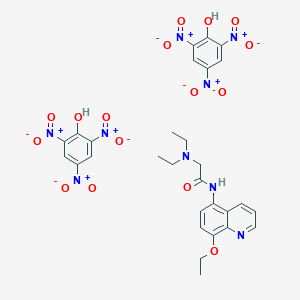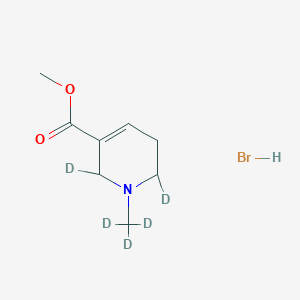
Arecolin-d5-Hydrobromid-Salz
Übersicht
Beschreibung
Jasmonic acid is an organic compound found in several plants, including jasmine. It belongs to the jasmonate class of plant hormones and plays a crucial role in regulating plant responses to abiotic and biotic stresses, as well as plant growth and development . Jasmonic acid is biosynthesized from linolenic acid via the octadecanoid pathway .
Wissenschaftliche Forschungsanwendungen
Jasmonsäure hat vielfältige Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Signalmolekül in der Untersuchung von Pflanzenabwehrmechanismen verwendet.
Biologie: Spielt eine Rolle bei der Regulierung des Pflanzenwachstums, der Samenkeimung und der Stressantwort.
Medizin: Wird auf seine potenziellen entzündungshemmenden und krebshemmenden Eigenschaften untersucht.
5. Wirkmechanismus
Jasmonsäure wirkt als Signalmolekül und löst eine Kaskade von Ereignissen aus, die an der Abwehrreaktion von Pflanzen beteiligt sind. Sie bindet an den COI1-JAZ-Korezeptorkomplex, was zum Abbau von JAZ-Repressoren und zur Aktivierung von Transkriptionsfaktoren führt, die Abwehrgene regulieren . Dieser Mechanismus beinhaltet mehrere intrazelluläre Prozesse, wie reaktive Sauerstoffspezies, Calciumionen und Proteinkinasen .
Wirkmechanismus
Target of Action
Arecoline-d5 Hydrobromide Salt, the principal active alkaloid in the areca nut, is known for its ability to induce euphoric sensations . It is an agonist at both muscarinic and nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, affecting various physiological functions.
Mode of Action
As an agonist, Arecoline-d5 Hydrobromide Salt binds to the muscarinic and nicotinic acetylcholine receptors, mimicking the action of the neurotransmitter acetylcholine . This binding triggers a series of biochemical reactions that lead to the observed physiological effects.
Biochemical Pathways
The exact biochemical pathways affected by Arecoline-d5 Hydrobromide Salt are complex and involve multiple organ systems . The compound’s interaction with acetylcholine receptors can influence various physiological processes, including those within the oral cavity, central nervous system, cardiovascular system, and digestive system .
Pharmacokinetics
Arecoline is rapidly metabolized to arecaidine mainly in the liver, but also in the kidney . .
Result of Action
The binding of Arecoline-d5 Hydrobromide Salt to acetylcholine receptors can lead to a range of effects, depending on the specific receptor and the location in the body. For example, it can induce euphoric sensations . It’s important to note that the international agency for research on cancer has classified arecoline as ‘probably carcinogenic to humans’ (group 2b carcinogen) .
Biochemische Analyse
Biochemical Properties
Arecoline-d5 Hydrobromide Salt is an agonist at both muscarinic and nicotinic acetylcholine receptors . This means it can bind to these receptors and activate them, influencing various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, affecting their function and activity .
Cellular Effects
Arecoline-d5 Hydrobromide Salt has been found to have various effects on cells. For instance, it has been shown to stimulate the contraction of the gastrointestinal tract muscles . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, Arecoline-d5 Hydrobromide Salt exerts its effects through several mechanisms. It binds to acetylcholine receptors, leading to their activation . This can result in changes in gene expression and enzyme activity, influencing various cellular processes .
Metabolic Pathways
Arecoline-d5 Hydrobromide Salt is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Jasmonic acid is synthesized from linolenic acid, which is oxygenated by lipoxygenase (13-LOX) to form a hydroperoxide. This peroxide then cyclizes in the presence of allene oxide synthase to form an allene oxide. The rearrangement of allene oxide to form 12-oxophytodienoic acid is catalyzed by allene oxide cyclase. A series of β-oxidations results in 7-isojasmonic acid, which isomerizes to jasmonic acid in the absence of enzyme .
Industrial Production Methods: Industrial production of jasmonic acid involves the extraction from plant tissues using liquid-phase extraction with dichloromethane or diethyl ether, or solid-phase extraction using various materials . Advanced methods like UPLC-MS/MS are employed for high-throughput analysis and quantification of jasmonic acid in plant tissues .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Jasmonsäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Konjugation mit Aminosäuren. Sie kann in ihren Methylester, Methyljasmonat, umgewandelt werden, der ebenfalls biologisch aktiv ist .
Häufige Reagenzien und Bedingungen:
Oxidation: Lipoxygenase (13-LOX) wird verwendet, um Linolensäure zu oxidieren.
Cyclisierung: Allenoloxidsynthase und Allenoloxidcyclase sind an Cyclisierungsreaktionen beteiligt.
Reduktion: OPDA-Reduktase reduziert 12-Oxophytodiensäure zu 3-Oxo-2-(29 [Z]-pentenyl)-cyclopentan-1-octansäure.
Hauptprodukte:
Methyljasmonat: Wird durch Methylierung von Jasmonsäure gebildet.
Jasmonoyl-Isoleucin: Ein Konjugat, das mit Isoleucin gebildet wird, ist biologisch aktiv.
Vergleich Mit ähnlichen Verbindungen
Jasmonsäure ist Teil der Jasmonatfamilie, zu der Verbindungen wie Methyljasmonat und Jasmonoyl-Isoleucin gehören. Diese Verbindungen teilen ähnliche Biosynthesewege und Funktionen, unterscheiden sich aber in ihren spezifischen Rollen und Aktivitäten . Beispielsweise ist Methyljasmonat flüchtiger und wird häufig in Studien verwendet, die sich mit der Interaktion zwischen Pflanzen und Insekten befassen .
Ähnliche Verbindungen:
Methyljasmonat: Ein Methylester von Jasmonsäure.
Jasmonoyl-Isoleucin: Ein Konjugat mit Isoleucin.
12-Oxophytodiensäure: Ein Zwischenprodukt bei der Biosynthese von Jasmonsäure.
Die einzigartige Rolle von Jasmonsäure in der Pflanzenabwehr und der Stressantwort sowie ihre vielfältigen Anwendungen machen sie zu einer Verbindung von großem Interesse in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
IUPAC Name |
methyl 2,6-dideuterio-1-(trideuteriomethyl)-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.BrH/c1-9-5-3-4-7(6-9)8(10)11-2;/h4H,3,5-6H2,1-2H3;1H/i1D3,5D,6D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOJRQLKMVSHHZ-UKYXHEKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1CC=C(C(N1C([2H])([2H])[2H])[2H])C(=O)OC.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80486722 | |
| Record name | Arecoline-d5 Hydrobromide Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131448-18-5 | |
| Record name | Arecoline-d5 Hydrobromide Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80486722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


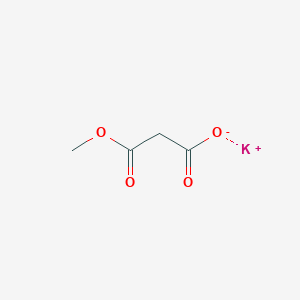
![N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B19001.png)
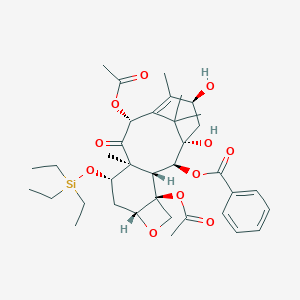
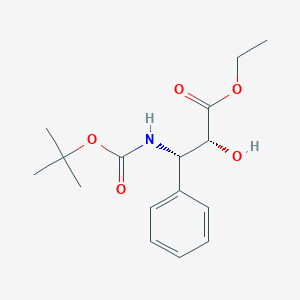
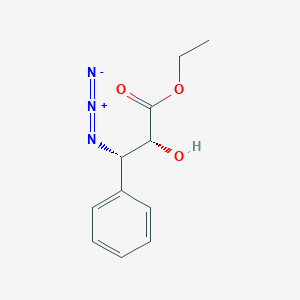
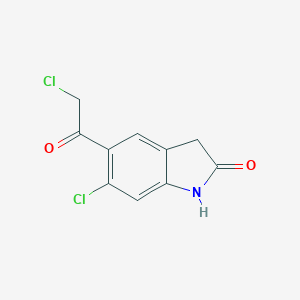
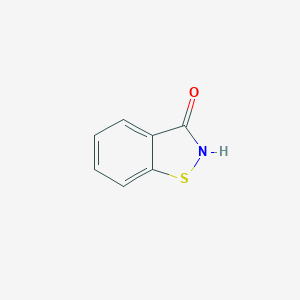
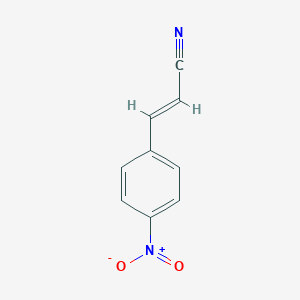

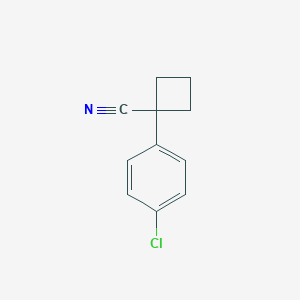
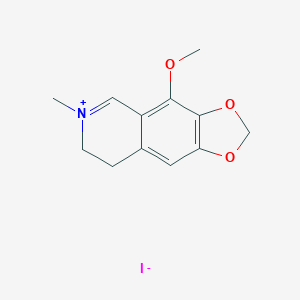

![3-[5-(4-fluorophenyl)-1,5-dioxopentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B19038.png)
